(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

Catalog No.
S1500697
CAS No.
163831-66-1
M.F
C19H20ClN
M. Wt
297.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochlorid...

CAS Number

163831-66-1

Product Name

(S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride

IUPAC Name

(1S)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride

Molecular Formula

C19H20ClN

Molecular Weight

297.8 g/mol

InChI

InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m0./s1

InChI Key

KCLJDAVYFCDIDY-RSAXXLAASA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl

Structural Features and Potential Applications

The molecule possesses several features of interest to medicinal chemists:

  • Chiral amine: The presence of a chiral amine group can be important for biological activity. Drugs often interact with targets in the body that themselves are chiral, and a specific enantiomer (R or S) may be required for optimal fit and function [].
  • Naphthyl group: The naphthyl group is a bicyclic aromatic ring system found in many biologically active molecules. The presence of this group can contribute to affinity for certain receptors or enzymes [].
  • Benzyl group: The benzyl group (phenyl-methyl) is a common functional group in pharmaceuticals and can influence properties such as lipophilicity (fat solubility) and metabolism [].

Molecular Structure Analysis

The key features of the molecule include:

  • Central Chirality: The presence of the "S" designation indicates a stereocenter at the carbon atom bonded to the amine group (NH2). This means there are two possible spatial arrangements of the surrounding groups, resulting in enantiomers with distinct properties [].
  • Functional Groups: The molecule contains several functional groups:
    • A primary amine (NH2)
    • A benzyl group (C6H5CH2-) attached to the amine
    • A naphthyl group (C10H7-) linked to the amine through an ethyl chain (CH2CH3)
    • A hydrochloride salt (HCl) [, ].

Chemical Reactions Analysis

  • Acylation: The primary amine can react with acyl chlorides or anhydrides to form amides [].
  • Alkylation: The amine can undergo alkylation reactions with suitable alkylating agents [].
  • Quaternization: The amine can be further alkylated to form a quaternary ammonium salt [].

Dates

Modify: 2023-08-15

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